

Physicochemical Properties of 3-Hydroxythiobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxythiobenzamide

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Introduction

3-Hydroxythiobenzamide is an organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at the meta position and a thioamide (-CSNH₂) group. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science due to the potential for hydrogen bonding, metal chelation, and various chemical transformations. This technical guide provides a summary of the available physicochemical properties, synthesis considerations, and characterization data for **3-Hydroxythiobenzamide**. It is important to note that while predicted data for several properties are available, experimentally determined values are scarce in the current scientific literature.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various systems, including biological and chemical environments. The following table summarizes the key known and predicted properties of **3-Hydroxythiobenzamide**.

Property	Value	Data Type
Chemical Formula	C ₇ H ₇ NOS	-
Molecular Weight	153.20 g/mol	-
CAS Number	104317-54-6	-
Appearance	Not specified	-
Melting Point	Not available	-
Boiling Point	336.0 ± 44.0 °C[1][2]	Predicted
Density	1.338 ± 0.06 g/cm ³ [1][2]	Predicted
pKa	9.30 ± 0.10[1][2]	Predicted
Solubility	Not available	-
LogP (Octanol-Water)	Not available	-

Synthesis and Characterization

Synthesis Protocol

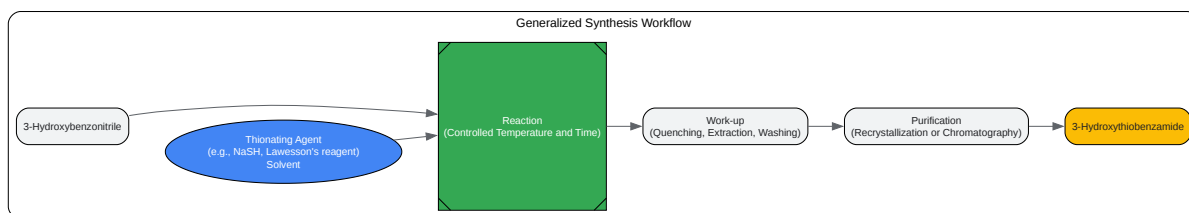
A specific, detailed experimental protocol for the synthesis of **3-Hydroxythiobenzamide** is not readily available in the published literature. However, a common synthetic route for thioamides involves the thionation of the corresponding amide or the reaction of a nitrile with a source of hydrogen sulfide. For **3-Hydroxythiobenzamide**, a plausible synthetic approach would be the reaction of 3-hydroxybenzonitrile with a thionating agent.

A general procedure, adapted from the synthesis of the isomeric 4-hydroxythiobenzamide, could involve the following steps[3]:

- **Reaction Setup:** A solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., a polar aprotic solvent like N,N-dimethylformamide or an alcohol) is prepared in a reaction vessel.
- **Thionation:** A source of sulfur, such as sodium hydrosulfide (NaSH) or Lawesson's reagent, is added to the solution. The reaction may be catalyzed by an acid or a base.

- **Reaction Conditions:** The mixture is typically stirred at a controlled temperature for a specific duration to ensure the completion of the reaction. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction, and washing. The crude **3-Hydroxythiobenzamide** can then be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of a hydroxythiobenzamide from its corresponding hydroxybenzonitrile.



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A generalized workflow for the synthesis of **3-Hydroxythiobenzamide**.

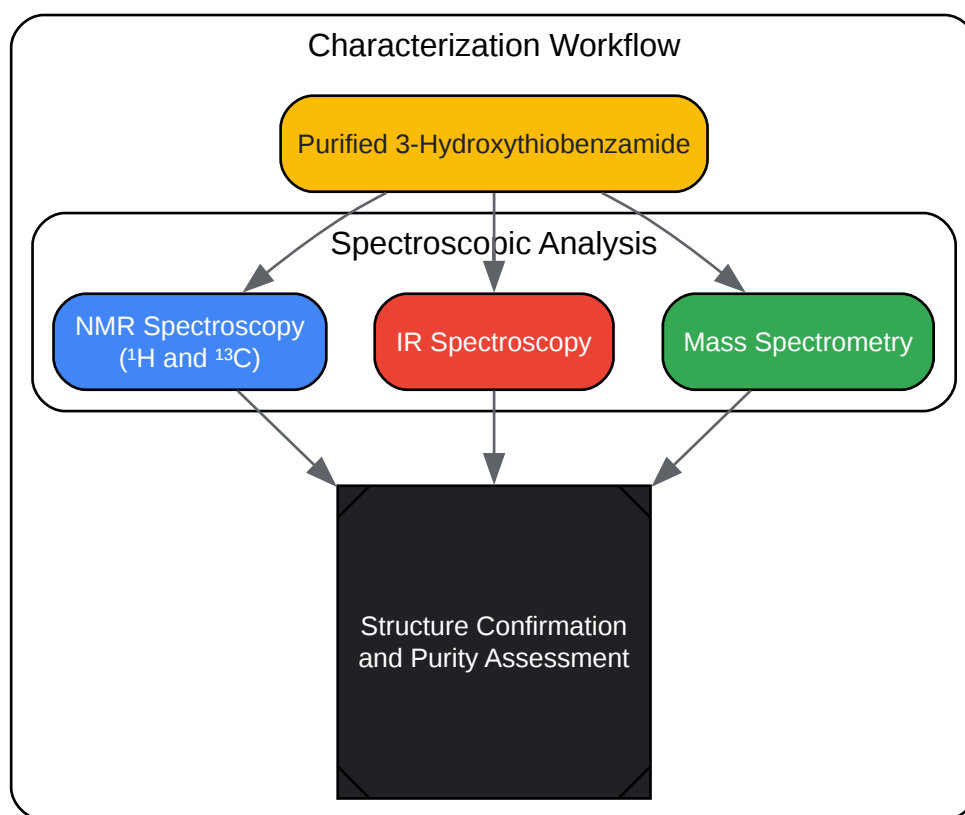
Characterization

The characterization of **3-Hydroxythiobenzamide** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR would show characteristic signals for the aromatic protons, the hydroxyl proton, and the amine protons of the thioamide group. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,3-disubstitution pattern.
- ^{13}C NMR would display distinct signals for the seven carbon atoms in the molecule, including the thiocarbonyl carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching of the thioamide, C=S stretching, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 153.20 g/mol . Fragmentation patterns could provide further structural information.

The following diagram outlines a typical characterization workflow for an organic compound like **3-Hydroxythiobenzamide**.



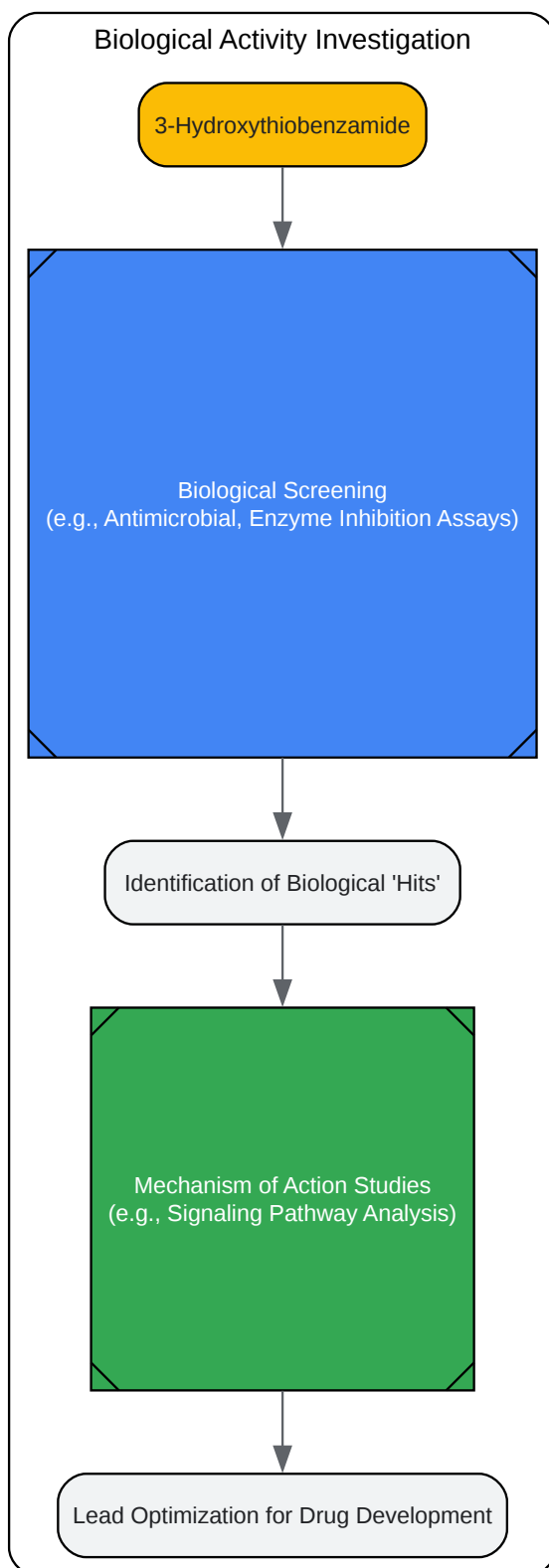
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A standard workflow for the structural characterization of **3-Hydroxythiobenzamide**.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of **3-Hydroxythiobenzamide**. However, related compounds, such as various substituted thiobenzamides and hydroxybenzamides, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects[4][5][6]. The presence of the hydroxyl and thioamide functional groups suggests that **3-Hydroxythiobenzamide** could potentially exhibit biological activity, warranting further investigation.

A general logical relationship for investigating the biological potential of a novel compound is depicted below.



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A logical workflow for the investigation of the biological activity of a compound.

Conclusion

3-Hydroxythiobenzamide is a molecule with potential for further research in various scientific domains. This guide has summarized the currently available, albeit limited, physicochemical data, which is primarily based on predictions. There is a clear need for experimental determination of its core properties, the development of a specific and optimized synthesis protocol, and comprehensive characterization. Furthermore, its biological activities remain unexplored, presenting an open field for future investigation by researchers in drug discovery and related fields.

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